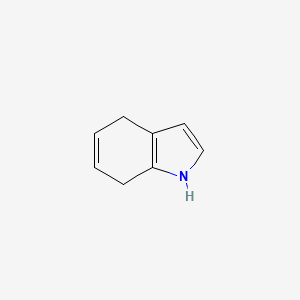

4,7-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,5-6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQBSWIGKPPVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dihydro 1h Indole and Its Derivatives

Parent Compound Synthesis Protocols

The generation of the 4,7-dihydro-1H-indole scaffold is predominantly achieved through the partial reduction of the benzene (B151609) ring of indole (B1671886).

Birch Reduction Strategies for this compound

The Birch reduction is a cornerstone method for the synthesis of this compound from indole. This dissolving metal reduction selectively reduces the carbocyclic (benzene) portion of the indole molecule, leaving the pyrrole (B145914) ring intact.

The classical approach involves the use of an alkali metal, typically lithium, in liquid ammonia (B1221849) with an alcohol proton source. bhu.ac.inresearchgate.net This method effectively reduces the benzene ring to furnish this compound as the major product. bhu.ac.in The reaction is foundational for producing the starting material needed for further functionalization. chim.it

More recent advancements have led to the development of ammonia-free Birch-type reductions. One such method employs a combination of lithium metal and ethylenediamine (B42938) in a solvent like tetrahydrofuran (B95107) (THF), often with an alcohol such as isopropanol (B130326) (i-PrOH) as a proton source. Studies have shown this system can be sensitive to atmospheric conditions, with yields of this compound from 1H-indole varying based on the oxygen content in the reaction atmosphere.

| Reagent System | Solvent | Proton Source | Typical Yield | Reference |

| Lithium / Liquid Ammonia | Ammonia (liq.) | Alcohol (e.g., ButOH) | Up to 48% | bhu.ac.in |

| Lithium / Ethylenediamine | THF | Isopropanol | 34-59% |

Alternative Synthetic Routes to the this compound Scaffold

While Birch reduction is the most common route, other strategies can be envisioned for constructing the this compound core. One notable alternative is the use of a Diels-Alder [4+2] cycloaddition reaction. This powerful C-C bond-forming reaction can be used to construct the six-membered ring onto a pre-existing pyrrole. For instance, a Diels-Alder reaction between a pyrrole derivative and a suitable diene, such as butadiene, can form the 4,7-dihydroindole skeleton. researchgate.net This strategy was employed in the preparation of 6-methyl-4,7-dihydro-1H-indole from pyrrole and butadiene, showcasing the viability of cycloaddition pathways for accessing this scaffold. researchgate.net

Synthesis of this compound Derivatives via Functionalization

The primary synthetic utility of this compound is its role as a synthon, or a synthetic equivalent, for the preparation of 2-substituted indoles. researchgate.netresearchgate.net The inherent electronic properties of the aromatic indole ring favor electrophilic substitution at the C3 position. bhu.ac.inresearchgate.net By using the partially saturated this compound, chemists can redirect this reactivity to the C2 position.

Regioselective Functionalization Approaches

The strategic use of this compound allows for highly regioselective functionalization, which, after a final oxidation step, yields substituted indoles that are difficult to obtain directly.

The development of methods utilizing this compound derivatives for the synthesis of 2-substituted indoles represents a significant strategic advantage in indole chemistry. researchgate.netresearchgate.net This approach circumvents the challenge of direct C2-functionalization of the indole ring. researchgate.net The general strategy involves an electrophilic substitution or addition reaction at the C2 position of this compound, followed by an oxidation step (aromatization) to generate the final 2-substituted indole product.

A prominent example is the Friedel-Crafts type reaction between this compound and various ketones, which serve as electrophiles. researchgate.net For instance, the reaction with cyclic or acyclic ketones, catalyzed by Lewis acids like bismuth(III) nitrate (B79036) pentahydrate, proceeds via redox isomerization to yield 2-alkylated indoles. This methodology has also been extended to the synthesis of bis(2-indolyl)methanes.

| Electrophile | Catalyst | Product Type (after oxidation) | Reference |

| Ketones (cyclic/acyclic) | Bi(NO₃)₃·5H₂O | 2-Alkylated Indoles | researchgate.net |

| Isatin (B1672199) | Bi(NO₃)₃·5H₂O | 3-(1H-indol-2-yl)indolin-2-one | researchgate.net |

While the principal application of this compound is to direct functionalization to the C2 position, its reaction with complex electrophiles can lead to structures where bonding occurs at other positions of the reacting partner. A key example is the reaction of this compound with isatin (indoline-2,3-dione). researchgate.net In this reaction, the nucleophilic C2 of the dihydroindole attacks the C3-keto group of isatin. researchgate.net Following dehydration and subsequent oxidation of the dihydroindole moiety back to an indole, the final product is 3-(1H-indol-2-yl)indolin-2-one. researchgate.net Although the initial attack is at C2 of the dihydroindole, the resulting linkage is at the C3 position of the oxindole (B195798) core, demonstrating a powerful method for synthesizing complex, multi-core heterocyclic structures like analogs of the natural product 3,3'-bis(indolyl)oxindole. researchgate.net

Synthesis via Michael-Type Addition Reactions

The Michael-type addition reaction serves as an effective method for the C-2 substitution of the this compound scaffold. This reaction involves the conjugate addition of the nucleophilic dihydroindole to an electrophilic α,β-unsaturated compound, often referred to as a Michael acceptor. rsc.org This approach is a powerful tool for carbon-carbon bond formation. nih.gov

In this context, the 4,7-dihydroindole acts as the nucleophile, attacking electron-deficient trans-β-nitroolefins or other suitable Michael acceptors. rsc.orgnih.gov The reaction is typically catalyzed and proceeds under optimized conditions to yield the corresponding Michael adducts. nih.govresearchgate.net The process is valued for being atom-economical, convenient, and capable of producing high yields and regioselectivities. nih.gov An efficient protocol has been developed for preparing 2-substituted indoles by first performing a Michael-type addition of 4,7-dihydroindole to a Michael acceptor, followed by a subsequent oxidation step to aromatize the ring system. rsc.org

Synthesis via Friedel-Crafts Reactions

Friedel-Crafts reactions represent a cornerstone in the functionalization of this compound, enabling the introduction of alkyl or acyl groups, primarily at the C-2 position. These reactions capitalize on the nucleophilic character of the dihydroindole ring, which attacks a suitable electrophile generated in situ. rsc.orgresearchgate.net The versatility of this method allows for the use of various electrophilic partners, including ketones, allenylic alcohols, and ketimines, often facilitated by a catalyst. rsc.orgresearchgate.netchemrxiv.org

One strategy involves the reaction between this compound and ketones (such as cyclic/acyclic aliphatic ketones, bisaryl ketones, and aryl-alkyl ketones) catalyzed by bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O). rsc.org This process can lead to the formation of either 2-alkylated indoles or bis(2-indolyl)methanes, depending on the stoichiometry of the reactants. rsc.org The synthesis of 2-alkylindoles is achieved via a redox isomerization that includes dehydration and a hydrogen shift. rsc.org

Another advanced application is the enantioselective Friedel-Crafts allenylic alkylation. In one such protocol, this compound is reacted with a racemic allenylic alcohol in the presence of a cooperative catalyst system composed of an Iridium(I) complex and a Lewis acidic iron(II) triflate (Fe(OTf)2). chemrxiv.org This enantioconvergent reaction proceeds through an Ir(I)-stabilized allenylic carbocation intermediate to furnish the C2-allenylic indole after an oxidative aromatization step. chemrxiv.org

Furthermore, chiral 2-indolylmethylamines bearing a trifluoromethyl group have been synthesized via a one-pot Friedel-Crafts alkylation of 4,7-dihydroindole with N-unprotected trifluoromethyl ketimines, catalyzed by a chiral phosphoric acid. researchgate.net

The table below summarizes various Friedel-Crafts reactions involving this compound.

| Electrophile | Catalyst / Conditions | Product Type | Reference |

| Ketones (cyclic/acyclic) | Bi(NO₃)₃·5H₂O, MeCN, 80°C, under air | 2-Alkylindoles / Bis(2-indolyl)methanes | rsc.org |

| Racemic Allenylic Alcohol | Ir(I)-complex and Fe(OTf)₂ | C2-Allenylic Indole | chemrxiv.org |

| N-unprotected Trifluoromethyl Ketimines | Chiral Phosphoric Acid | Chiral 2-Indolylmethylamines | researchgate.net |

| 1,3-Cyclohexadiones / Proline Derivatives | Polyphosphoric Acid (PPA) | Polyheterocyclic Structures | nih.gov |

Oxidation Pathways from Dihydroindoles to Aromatic Indoles

A critical step in many synthetic sequences starting from this compound is the final aromatization to the corresponding stable indole derivative. This dehydrogenation is necessary because reactions like Michael additions and Friedel-Crafts alkylations initially yield a substituted dihydroindole intermediate. rsc.orgresearchgate.netchemrxiv.org The oxidation converts the non-aromatic dihydroindole ring into a fully aromatic indole system, a fundamental transformation for accessing a wide array of valuable nitrogen-containing compounds. rsc.orgnih.gov

Various oxidizing agents and conditions have been employed to achieve this transformation efficiently. The choice of oxidant is crucial and can be tailored to the specific substrate and desired outcome. Commonly used reagents include quinone-based oxidants like p-benzoquinone (PBQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgresearchgate.netnih.gov For instance, after the Friedel-Crafts alkylation of 4,7-dihydroindole with ketones, the intermediate is oxidized with PBQ in dichloromethane (B109758) (CH2Cl2) to yield the final 2-alkylated indole. rsc.org Similarly, DDQ is used for the oxidation step after the reaction with N-unprotected trifluoromethyl ketimines. researchgate.net

Modern approaches also focus on greener and more sustainable catalytic methods using safer terminal oxidants like molecular oxygen (O2) or oxone. nih.govorganic-chemistry.org Copper-catalyzed dehydrogenation using O2 as the oxidant has been shown to be effective for converting indolines to indoles. organic-chemistry.org Halide-catalyzed oxidation using oxone as the terminal oxidant also represents a general and green method for indole oxidation. nih.gov

The following table highlights different oxidation systems used to aromatize dihydroindole derivatives.

| Oxidizing Agent | Substrate / Precursor Reaction | Reference |

| p-Benzoquinone (PBQ) | Product of Friedel-Crafts reaction with ketones | rsc.orgchemrxiv.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Product of Friedel-Crafts reaction with ketimines | researchgate.netnih.gov |

| Molecular Oxygen (O₂) | General dehydrogenation of indolines (Copper-catalyzed) | organic-chemistry.org |

| Oxone | General indole oxidation (Halide-catalyzed) | nih.gov |

| 10% Palladium on Carbon (Pd/C) | Dehydrogenation of 4-hydroxyindole (B18505) fused isocoumarins | nih.gov |

Cycloaddition Reactions Involving this compound Precursors

Cycloaddition reactions provide a powerful strategy for the rapid construction of complex, polycyclic scaffolds from relatively simple precursors. In this context, indole derivatives can participate as key components in these transformations, leading to the synthesis of intricate molecular frameworks like cyclohepta[b]indoles. acs.org

A notable example is the dearomative (4+3) cycloaddition reaction between indole-based precursors and oxyallyl cations. acs.org In this methodology, the oxyallyl cations are typically generated in situ from α-bromoketones in the presence of a base. acs.org The indole derivative, such as a 4H-furo[3,2-b]indole, acts as the four-carbon (4C) component in the cycloaddition. The reaction proceeds under mild conditions without the need for expensive catalysts, affording cyclohepta[b]indole structures in good to excellent yields and with complete diastereoselectivity. acs.org

For instance, the reaction of a 4H-furo[3,2-b]indole-4-carboxylate with an oxyallyl cation (generated from an α-bromoketone with a base like diisopropylethylamine (DIPEA) in a perfluorinated solvent) yields a 7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole derivative as a single product in high yield (up to 77%). acs.org This demonstrates the utility of indole precursors in building complex, fused-ring systems through controlled cycloaddition pathways. acs.org

Multicomponent Reaction Protocols Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. dergipark.org.trnih.gov These reactions are prized for their atom economy, efficiency, and ability to rapidly generate libraries of complex molecules. dergipark.org.trnih.gov

A key application in this area is the synthesis of substituted 6,7-dihydro-1H-indole-4(5H)-ones through a four-component reaction. dergipark.org.tr This protocol involves the one-pot condensation of a cyclic 1,3-dicarbonyl compound, an aldehyde, ammonium (B1175870) acetate, and an isocyanide (e.g., cyclohexylisocyanide). dergipark.org.tr The reaction is effectively catalyzed by ferric perchlorate (B79767) (Fe(ClO4)3) in refluxing acetonitrile. This method is noted for its mild reaction conditions, simple experimental setup, easy work-up, and high yields of the desired dihydroindole products. dergipark.org.tr The use of Fe(ClO4)3 as a catalyst offers advantages over other catalysts like KHSO4, providing higher yields in shorter reaction times. dergipark.org.tr

The table below presents the results of a ferric perchlorate-catalyzed four-component synthesis of various 3-aryl-2-cyclohexylamino-6,7-dihydro-1H-indole-4(5H)-one derivatives. dergipark.org.tr

| Aldehyde (ArCHO) | R (on dicarbonyl) | Yield (%) | Reference |

| C₆H₅CHO | H | 90 | dergipark.org.tr |

| 4-ClC₆H₄CHO | H | 92 | dergipark.org.tr |

| 4-MeC₆H₄CHO | H | 93 | dergipark.org.tr |

| 4-MeOC₆H₄CHO | H | 95 | dergipark.org.tr |

| 3-NO₂C₆H₄CHO | H | 85 | dergipark.org.tr |

| C₆H₅CHO | CH₃ | 92 | dergipark.org.tr |

| 4-ClC₆H₄CHO | CH₃ | 94 | dergipark.org.tr |

| 4-MeC₆H₄CHO | CH₃ | 94 | dergipark.org.tr |

| 4-MeOC₆H₄CHO | CH₃ | 96 | dergipark.org.tr |

| 3-NO₂C₆H₄CHO | CH₃ | 87 | dergipark.org.tr |

Reactivity and Mechanistic Investigations of 4,7 Dihydro 1h Indole

Comparative Reactivity Analysis with Indole (B1671886)

The disruption of the benzene (B151609) ring's aromaticity in 4,7-dihydro-1H-indole fundamentally changes its electronic structure and, consequently, its reactivity profile compared to the parent indole molecule.

Electrophilic Reactivity Profiles

Indole is a π-excessive aromatic heterocycle that readily undergoes electrophilic substitution, with the reaction preferentially occurring at the C-3 position. bhu.ac.in This regioselectivity is attributed to the superior stability of the cationic intermediate formed upon attack at C-3, where the positive charge is effectively delocalized by the nitrogen atom without disrupting the benzene ring's aromaticity. bhu.ac.inatamanchemicals.com If the C-3 position is occupied, electrophilic attack may then occur at the C-2 or C-6 positions. bhu.ac.inatamanchemicals.com

In stark contrast, this compound acts as a synthetic equivalent (synthon) for the preparation of 2-substituted indoles. researchgate.net The partial saturation of the six-membered ring means the C2-C3 double bond of the pyrrole (B145914) moiety exhibits more pronounced enamine-like character. imperial.ac.uk This localization of electron density enhances the nucleophilicity of the C-2 position, directing electrophilic attack to this site. This change in regioselectivity is a key synthetic advantage, providing a strategic route to 2-alkylated indoles, which are otherwise challenging to synthesize directly from indole. researchgate.netrsc.org

Table 1: Comparative Electrophilic Reactivity of Indole vs. This compound

| Feature | Indole | This compound |

| Electronic Nature | Fully aromatic, π-excessive system bhu.ac.in | Non-aromatic six-membered ring, enamine-like pyrrole moiety imperial.ac.uk |

| Primary site of Electrophilic Attack | C-3 bhu.ac.inatamanchemicals.com | C-2 researchgate.netrsc.org |

| Reason for Regioselectivity | Formation of a stable 3H-indolium cation, preserving benzene aromaticity bhu.ac.in | Enhanced nucleophilicity and electron density at the C-2 position due to enamine character imperial.ac.ukrsc.org |

| Primary Synthetic Utility | Synthesis of 3-substituted indoles bhu.ac.in | Synthesis of 2-substituted indoles researchgate.netrsc.org |

Nucleophilic Reactivity Profiles

The nucleophilicity of indole is generally centered at the C-3 position, but the molecule itself is a weak nucleophile. researchgate.net Strong bases are required to deprotonate the N-H group (pKa ≈ 16-17), forming an N-metallated indole. atamanchemicals.comimperial.ac.uk This resulting indolide anion is a potent nucleophile that can react with electrophiles at either the nitrogen or the C-3 position, depending on the reaction conditions and the nature of the electrophile. atamanchemicals.com

This compound, on the other hand, demonstrates enhanced nucleophilic character without the need for prior deprotonation. The enamine-like nature of its pyrrole ring makes it sufficiently nucleophilic to attack various electrophiles directly. This reactivity is harnessed in Friedel-Crafts type reactions with ketones and aldehydes, where the dihydroindole acts as the nucleophile. rsc.org This intrinsic nucleophilicity provides a more direct pathway for forming new carbon-carbon bonds at the C-2 position.

Elucidation of Reaction Mechanisms

Understanding the stepwise processes of reactions involving this compound is crucial for optimizing synthetic protocols and expanding their applications.

Nucleophilic Addition Mechanisms

A key reaction of this compound is its nucleophilic addition to carbonyl compounds, which serves as the initial step in the synthesis of 2-alkylated indoles. rsc.org The mechanism of nucleophilic addition to a carbonyl group generally involves the attack of a nucleophile on the electrophilic carbonyl carbon. unacademy.commytutor.co.uk

In the context of this compound reacting with a ketone (e.g., under bismuth nitrate (B79036) catalysis), the proposed mechanism begins with the nucleophilic attack from the electron-rich C-2 position of the dihydroindole onto the carbonyl carbon of the ketone. rsc.org This attack, facilitated by the catalyst, leads to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields a tertiary alcohol intermediate, setting the stage for the subsequent elimination and rearrangement steps. rsc.org

Dehydration and Hydrogen Shift Mechanisms

The synthesis of 2-alkylated indoles from this compound and ketones is characterized as a "redox isomerization" that involves in-situ dehydration and hydrogen shifts. rsc.org Following the initial nucleophilic addition that forms an alcohol intermediate, a critical dehydration step occurs.

Oxidative C-C Bond Cleavage Pathways

While not always a direct reaction of this compound itself, the indole products derived from it can undergo significant oxidative C-C bond cleavage reactions. The C2-C3 bond of the indole ring is susceptible to cleavage under specific oxidative conditions. atamanchemicals.comsioc-journal.cn

One proposed mechanism for such a cleavage, particularly in the conversion of 2-arylindoles to 2-aminoarylphenones using O2 as the oxidant, begins with the deprotonation of the indole N-H. rsc.org The resulting anion forms a peroxy anion with oxygen, which then undergoes intramolecular nucleophilic attack. This leads to a strained four-membered ring intermediate. Homolytic cleavage of the peroxy bond, followed by rearrangements and ultimately C-C and C-N bond cleavage, results in the formation of the final product, with the C-2 carbon of the indole being extruded as carbon dioxide. rsc.org In other systems, the oxidative cleavage of the C2-C3 bond can be initiated by enzymatic hydroxylation at the C-3 position, leading to unstable intermediates that rearrange and cleave. nih.gov A similar sequence involving intramolecular nucleophilic addition, hydration, oxidation, and C-C bond cleavage has also been proposed for complex transformations starting from dihydroindole-derived intermediates. rsc.org

Redox Isomerization Processes

Redox isomerization represents a significant pathway in the reactivity of this compound, particularly in its conversion to more stable aromatic indole structures. This process is often observed in reactions where the dihydroindole acts as a nucleophile. A key example is the Friedel-Crafts reaction between this compound and various ketones. rsc.org In this type of transformation, the reaction is theorized to proceed via a redox isomerization that includes steps of dehydration and a hydrogen shift in situ. rsc.org

Mechanistic studies suggest that the reaction is initiated by the acid-catalyzed condensation of the C3-position of this compound onto the carbonyl carbon of the ketone or aldehyde. This is followed by dehydration to form a vinyl-substituted intermediate. A subsequent hydrogen shift then leads to the aromatization of the six-membered ring, yielding the final substituted indole product. This strategy avoids the direct and often difficult functionalization of the indole C2-position. rsc.org

Table 1: Examples of Redox Isomerization in the Synthesis of 2-Alkylated Indoles This table presents data on the synthesis of 2-alkylated indoles from the reaction of this compound with various ketones, proceeding via a proposed redox isomerization mechanism.

| Ketone Reactant | Catalyst | Product | Yield (%) |

| Cyclohexanone | Bi(NO₃)₃·5H₂O | 2-Cyclohexyl-1H-indole | 75 |

| Acetone | Bi(NO₃)₃·5H₂O | 2-Isopropyl-1H-indole | 12 |

| Acetophenone | Bi(NO₃)₃·5H₂O | 2-Styryl-1H-indole | 78 |

Role of this compound as a Strategic Synthetic Synthon for Indole Derivatives

The unique reactivity of this compound makes it a valuable strategic synthon, particularly for the synthesis of 2-substituted indole derivatives. researchgate.net Direct substitution at the C-2 position of an indole ring is synthetically challenging because the C-3 position is electronically favored for electrophilic attack. researchgate.net By using this compound, which can be prepared via Birch reduction of indole, chemists can circumvent this regioselectivity issue. bhu.ac.in The subsequent aromatization of the dihydroindole ring system effectively installs substituents at the C-2 position. rsc.orgresearchgate.net

This strategy has been successfully employed to prepare a range of 2-alkylated indoles and bis(2-indolyl)methanes. rsc.org The reaction involves an electrophilic substitution of the dihydroindole, typically with ketones or aldehydes, followed by an oxidation or rearrangement step to furnish the aromatic indole core. rsc.orgacs.org For example, the reaction of one equivalent of this compound with a ketone, catalyzed by bismuth(III) nitrate pentahydrate, yields 2-alkylated indoles. rsc.org When two equivalents of the dihydroindole are used, the reaction with a ketone or aldehyde can produce bis(2-indolyl)methanes after an oxidation step. rsc.orgacs.org

This synthetic utility extends to the creation of more complex structures. New oxindoles, for instance, have been synthesized by reacting this compound with isatin (B1672199), creating analogues of the natural product 3,3′-bis(indolyl)oxindole. researchgate.net The versatility of this compound as a synthon provides an efficient, facile, and atom-economical protocol for accessing a variety of indole derivatives that are of interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

Table 2: Synthesis of Indole Derivatives from this compound This table summarizes various indole derivatives synthesized using this compound as a key synthon, detailing the electrophile used and the resulting product type.

| Electrophile | Equivalents of this compound | Product Type | Reference |

| Ketones (e.g., cyclohexanone, acetophenone) | 1 | 2-Alkylated Indoles | rsc.org |

| Ketones (e.g., acetone) | 2 | Bis(2-indolyl)methanes | rsc.org |

| Aryl-aldehydes | 2 | 2,2′-Bis(indolyl)arylmethanes | acs.org |

| Isatin | 1 | Oxindole (B195798) Analogues | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4,7 Dihydro 1h Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of 4,7-dihydro-1H-indole derivatives, providing insights into the connectivity and spatial arrangement of atoms. numberanalytics.comipb.ptresearchgate.net

¹H NMR spectroscopy is fundamental in identifying the protons within the this compound core and its substituents. The parent this compound (1) in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals. rsc.orgbingol.edu.tr The proton on the nitrogen (NH) typically appears as a broad multiplet around δ 7.70 ppm. rsc.orgbingol.edu.tr The protons on the pyrrole (B145914) ring, H-2 and H-3, resonate as triplets at approximately δ 6.72 and δ 6.07 ppm, respectively, with a coupling constant (J) of 2.5 Hz. rsc.orgbingol.edu.tr The olefinic protons at positions 5 and 6 of the cyclohexene (B86901) ring appear as broad doublets around δ 5.95 and δ 5.87 ppm, with a larger coupling constant of 10.1 Hz. rsc.orgbingol.edu.tr The four allylic protons at the C4 and C7 positions show up as a broad singlet around δ 3.30 ppm. rsc.orgbingol.edu.tr

Substitutions on the indole (B1671886) ring significantly influence the chemical shifts. For instance, in 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole, the introduction of the furan-2-yl-ethyl group at the C2 position shifts the NH proton to δ 7.64 ppm. rsc.org The complexity of the spectrum increases with additional signals corresponding to the substituent, such as a multiplet for the methine proton at δ 4.18-4.13 ppm and a doublet for the methyl group at δ 1.60 ppm. rsc.org

Detailed analysis of coupling constants and signal multiplicities provides valuable information about the connectivity of the molecule. For example, the triplet nature of the H-2 and H-3 signals in the parent compound confirms their coupling to each other. rsc.orgbingol.edu.tr

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| This compound (1) | CDCl₃ | NH | 7.70 | m | |

| =CH (H-2) | 6.72 | t | 2.5 | ||

| =CH (H-3) | 6.07 | t | 2.5 | ||

| =CH (H-5) | 5.95 | bd | 10.1 | ||

| =CH (H-6) | 5.87 | bd | 10.1 | ||

| CH₂ (C4, C7) | 3.30 | bs | |||

| 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole (17) | CDCl₃ | NH | 7.64 | bs | |

| =CH (Furan) | 7.34 | d | 1.3 | ||

| =CH (Furan) | 6.30 | d | 1.3 | ||

| =CH (Furan) | 6.07 | d | 3.4 | ||

| =CH (C5, C6) | 5.89-5.78 | m | |||

| CH | 4.18-4.13 | m | |||

| CH₂ | 3.24-3.17 | m | |||

| CH₃ | 1.60 | d | 7.2 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound derivatives. In the parent compound, the carbon atoms of the pyrrole ring and the cyclohexene ring exhibit distinct chemical shifts. rsc.orgbingol.edu.tr The carbons of the pyrrole ring (C2, C3, C3a, C7a) and the olefinic carbons of the cyclohexene ring (C5, C6) typically resonate in the downfield region (δ 100-140 ppm), while the allylic carbons (C4, C7) appear in the upfield region (δ 20-30 ppm). rsc.orgbingol.edu.troregonstate.edu

For this compound (1), the reported ¹³C NMR chemical shifts in CDCl₃ are approximately δ 128.0, 127.9, 125.98, 118.3, 115.9, 108.8, 27.1, and 26.0 ppm. rsc.orgbingol.edu.tr The introduction of substituents leads to predictable shifts in the carbon signals. For example, in 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole, the carbon signals are more numerous and their specific assignments can be made by comparison with the parent compound and by using advanced NMR techniques. rsc.org The presence of the furan (B31954) ring introduces characteristic signals at δ 158.1, 141.4, 110.1, and 104.4 ppm. rsc.org

| Compound | Solvent | Chemical Shift (δ ppm) |

| This compound (1) | CDCl₃ | 128.0, 127.9, 125.98, 118.3, 115.9, 108.8, 27.1, 26.0 |

| 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole (17) | CDCl₃ | 158.1, 141.4, 132.4, 125.9, 123.2, 122.7, 113.7, 110.1, 104.4, 103.1, 32.3, 25.0, 24.0, 18.9 |

Advanced NMR techniques are invaluable for elucidating the three-dimensional structure and dynamic behavior of this compound derivatives. numberanalytics.comipb.pt Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximity of protons, which is crucial for determining stereochemistry and conformational preferences. ipb.pt For instance, NOESY can be used to establish the relative orientation of substituents on the dihydroindole ring system.

Line-shape analysis, a technique that studies the changes in NMR signal shapes with temperature, can be employed to investigate dynamic processes such as conformational exchange. auremn.org.br This is particularly useful for complex molecules where different conformers may exist in equilibrium. By analyzing the broadening and coalescence of NMR signals at different temperatures, it is possible to determine the energy barriers for these conformational changes. auremn.org.br Other multidimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the complete connectivity of the molecule by correlating protons and carbons that are coupled to each other. numberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity Monitoring and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this compound and for studying its electronic properties. The UV-Vis spectrum of a molecule provides information about the electronic transitions that occur when the molecule absorbs ultraviolet or visible light.

The parent this compound is a key intermediate in the synthesis of various indole derivatives, and UV-Vis spectroscopy can be used to monitor the progress of reactions where it is consumed or formed. rsc.orgrsc.org For example, in the synthesis of oxindole (B195798) derivatives, the disappearance of the absorption bands of the starting materials and the appearance of new bands corresponding to the product can be tracked over time. bingol.edu.tr

The electronic transitions in this compound derivatives are influenced by the substituents attached to the indole ring. In a study on an oxindole-based sensor, the addition of hydrogen sulfate (B86663) ions to a solution of the sensor molecule resulted in a new absorption peak at 371 nm, indicating the formation of a complex. bingol.edu.tr This demonstrates how UV-Vis spectroscopy can be used to study the binding properties and reactivity of these compounds. The UV-Vis spectra of various indole derivatives are often recorded to characterize the final products, with absorption maxima reported in nanometers (nm). rsc.orgacademie-sciences.frresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation patterns of this compound compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of a newly synthesized compound. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of the atoms. libretexts.orgresearchgate.net For example, in substituted 4,7-dihydro-1H-indoles, fragmentation might involve the loss of substituents or cleavage of the rings. vulcanchem.comvulcanchem.com The molecular ion peak (M⁺) is often observed, and its mass corresponds to the molecular weight of the compound. vulcanchem.com For instance, 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is expected to show a molecular ion peak at an m/z of 209.1. vulcanchem.com The fragmentation patterns can be dominated by the loss of small, stable molecules or radicals, such as methyl radicals or hydrogen fluoride (B91410) in the case of fluorinated derivatives. libretexts.orgvulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. pg.edu.pllibretexts.orgpressbooks.pub The absorption of infrared radiation causes specific bonds within a molecule to vibrate at characteristic frequencies. savemyexams.com These frequencies are reported in wavenumbers (cm⁻¹).

A key feature in the IR spectrum of this compound and its N-unsubstituted derivatives is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. rsc.orgnih.gov For example, 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole shows N-H stretching bands at 3475 and 3351 cm⁻¹. rsc.org

Other important absorptions include C-H stretching vibrations. Aromatic and vinyl C-H stretches are generally found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic and cyclohexene rings are typically observed in the 1620-1450 cm⁻¹ region. rsc.org For instance, 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole exhibits a C=C stretch at 1617 cm⁻¹. rsc.org The presence of other functional groups, such as carbonyls (C=O) in oxidized derivatives, would give rise to strong absorption bands in the 1650-1750 cm⁻¹ range. nih.gov The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule. savemyexams.com

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |

| 2-(1-(Furan-2-yl)ethyl)-4,7-dihydro-1H-indole (17) | N-H stretch | 3475, 3351 |

| C-H stretch (aliphatic) | 2975, 2943, 2857 | |

| C=C stretch | 1617 | |

| 1578 |

Computational Chemistry and Theoretical Investigations of 4,7 Dihydro 1h Indole

Mechanistic Insights from Molecular Electron Density Theory (MEDT) and Conceptual DFT (CDFT)

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. This theory posits that the capability of the electron density to change, rather than molecular orbital interactions, is the primary driver of chemical reactions. Conceptual Density Functional Theory (CDFT), on the other hand, utilizes global and local reactivity descriptors derived from the electron density to predict and rationalize the behavior of molecules.

For 4,7-dihydro-1H-indole, the pyrrolic part of the molecule is essentially an enamine fused to a cyclohexadiene ring. This structure confers significant nucleophilic character. MEDT would analyze the flow of electron density from the nucleophilic this compound to an electrophile. The Global Electron Density Transfer (GEDT) at the transition state is a key indicator of the polar nature of a reaction. In a reaction of this compound with an electrophile, a high GEDT value would be expected, signifying a significant transfer of electron density and a polar, asynchronous mechanism.

Conceptual DFT provides a quantitative measure of reactivity through various descriptors. These descriptors for this compound and a typical electrophile can be calculated to predict their reactivity.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| This compound | -2.5 | 5.0 | 0.63 | 3.5 |

| Generic Electrophile | -6.0 | 4.0 | 4.5 | 1.0 |

| Note: The values in this table are illustrative and represent typical ranges for such compounds. |

The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher μ value for this compound compared to an electrophile suggests that electron density will flow from the indole (B1671886) derivative to the electrophile. The global electrophilicity (ω) and nucleophilicity (N) indices quantify the electrophilic and nucleophilic character of a molecule, respectively. The high nucleophilicity index of this compound underscores its electron-rich nature.

Local reactivity descriptors, such as the Fukui function, are crucial for understanding regioselectivity. For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbon atoms of the pyrrole (B145914) ring, specifically the C2 and C3 positions, which are known to be the most reactive sites in indole systems. This indicates that these positions are most susceptible to electrophilic attack.

Quantum Chemical Studies on Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. These studies involve locating the transition state structures on the potential energy surface and calculating their corresponding activation energies.

For this compound, quantum chemical studies can be employed to investigate various reactions, such as electrophilic aromatic substitution, cycloadditions, and oxidations. By modeling the reaction pathways, the relative activation barriers for different products can be determined, thereby predicting the major product.

For instance, in an electrophilic substitution reaction, calculations would likely show that attack at the C2 or C3 position has a lower activation barrier than attack at other positions. The preference for C2 versus C3 substitution can be further elucidated by comparing the energies of the respective transition states.

The table below presents hypothetical activation energies for the reaction of this compound with a generic electrophile at different positions, illustrating how quantum chemical calculations can predict selectivity.

| Reaction Pathway | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Pathway A | C2 | 12.5 | Minor Product |

| Pathway B | C3 | 10.2 | Major Product |

| Pathway C | N1 | 18.7 | Not Favored |

| Note: The values in this table are for illustrative purposes to demonstrate the predictive power of quantum chemical studies. |

These computational models can also incorporate solvent effects to provide a more realistic prediction of reactivity and selectivity under experimental conditions. Furthermore, the influence of substituents on the this compound ring can be systematically studied to understand how they modulate the molecule's reactivity.

Synthesis and Exploration of Complex Architectures Derived from 4,7 Dihydro 1h Indole

Synthesis of 2-Alkylated Indoles and Bis(2-indolyl)methanes

The partial saturation of the benzene (B151609) ring in 4,7-dihydro-1H-indole alters its reactivity compared to the fully aromatic indole (B1671886), enabling regioselective functionalization. This feature is particularly exploited in the synthesis of 2-substituted indole derivatives. While indole typically undergoes electrophilic substitution at the C-3 position, this compound can be utilized as a synthetic equivalent (synthon) to facilitate the synthesis of 2-substituted indoles. researchgate.net

A significant application of this reactivity is in the synthesis of bis(indolyl)methanes. These structures are typically formed through the acid-catalyzed reaction of indoles with aldehydes or ketones. e-journals.in In the case of this compound, it can react with electrophilic partners to yield bis(indolyl)methane analogues. For instance, the reaction of this compound with isatin (B1672199) (which contains a ketone group) in the presence of a catalytic amount of acid leads to the formation of a C-2 substituted bis-indole derivative. researchgate.net This reaction highlights the utility of the dihydroindole precursor in creating complex molecular architectures centered around the indole core.

The general synthesis of bis(indolyl)methanes involves the electrophilic substitution of two indole molecules onto a carbonyl compound. e-journals.in A variety of catalysts, including both protic and Lewis acids, have been employed to facilitate this transformation. mdpi.comrsc.org While many examples in the literature utilize fully aromatic indoles, the fundamental reaction mechanism provides a framework for its application with substituted or partially saturated indoles like this compound. Microwave-assisted synthesis in the presence of glacial acetic acid has also been reported as an efficient method for preparing bis-indole derivatives. jchemlett.com

| Reactants | Product | Reaction Conditions | Yield |

| This compound, Isatin | 3,3-Di(4,7-dihydro-1H-indol-2-yl)indolin-2-one | Catalytic acid | Not specified |

| Indole, Aromatic Aldehydes | Bis(indolyl)methanes | α-chymotrypsin, ethanol/water, 50°C | 68-95% mdpi.com |

| Indole, Benzaldehyde | 3-[3a,7a-dihydro-1H-indol-3-yl(phenyl)methyl]-1H-indole | Glacial acetic acid, Microwave (140W) | Not specified jchemlett.com |

Derivatization into Oxindole (B195798) Systems

The strategic use of this compound extends to the synthesis of complex oxindole systems. Oxindoles are a class of compounds containing an indolin-2-one core structure and are prevalent in many biologically active natural products and synthetic molecules. The reactivity of this compound at its C-2 position allows for its incorporation into larger structures that include the oxindole motif.

A notable example is the synthesis of new oxindole derivatives through the reaction of this compound with isatin. researchgate.net Isatin serves as a readily available oxindole precursor. The reaction proceeds via an acid-catalyzed condensation, where the C-2 position of two molecules of this compound attacks the ketonic carbon (C-3) of the isatin ring. This results in the formation of 3,3-di(4,7-dihydro-1H-indol-2-yl)indolin-2-one, a complex molecule that incorporates two dihydroindole moieties into the oxindole framework. researchgate.net This synthetic strategy provides a direct route to novel and complex oxindole derivatives that are analogues of the natural product 3,3′-bis(indolyl)oxindole.

| Reactant 1 | Reactant 2 | Product |

| This compound | Isatin | 3,3-Di(4,7-dihydro-1H-indol-2-yl)indolin-2-one |

Formation of Fused Polycyclic Heterocycles

The synthesis of fused polycyclic systems is a cornerstone of modern medicinal chemistry, as these rigid scaffolds can present functional groups in well-defined spatial orientations. The this compound core is a potential building block for such structures.

Tetrahydroindolo Fused Isoquinoline (B145761) Derivatives

The fusion of an indole or tetrahydroindole ring with an isoquinoline system leads to indolo[2,1-a]isoquinoline derivatives, a class of compounds with significant biological properties. rsc.org Synthetic strategies to access these scaffolds often involve radical cascade cyclization reactions under mild, visible-light-induced conditions. rsc.org However, specific examples detailing the synthesis of tetrahydroindolo fused isoquinoline derivatives directly from this compound are not extensively documented in the reviewed literature.

Pyrrole-Fused Pyrrolocyclohexanone Structures

Tricyclic Indole and Dihydroindole Derivatives

The synthesis of tricyclic indole and dihydroindole derivatives can be achieved through various methodologies, including intramolecular additions of hydrazones and imines. rsc.org These methods can lead to the formation of diverse heterocyclic systems. However, specific synthetic protocols that utilize this compound as the starting material for the construction of such tricyclic derivatives were not identified in the reviewed literature.

Synthesis of Indazole and Azolopyrimidine Derivatives (related to this compound)

The synthesis of indazole and azolopyrimidine derivatives represents an important area of heterocyclic chemistry. While numerous methods exist for the synthesis of these ring systems, specific examples that employ this compound as a direct precursor were not found in the reviewed scientific literature.

Access to Chiral Derivatives of this compound

The development of methodologies for the enantioselective synthesis of chiral derivatives of this compound is a significant area of research, enabling the construction of complex molecules with potential applications in various fields of chemistry. A key strategy for introducing chirality to the 4,7-dihydroindole core is through catalytic asymmetric reactions, particularly the Friedel-Crafts reaction.

One notable advancement in this area is the highly enantioselective Friedel-Crafts reaction of 4,7-dihydroindoles with imines, catalyzed by chiral phosphoric acids. This method provides a direct route to optically active 2-indolyl methanamine derivatives. researchgate.net The reaction between 4,7-dihydroindole and various N-tosyl aldimines has been investigated, demonstrating that the choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity. researchgate.net

Initial studies explored the reaction between 4,7-dihydroindole and an imine using different chiral phosphoric acid catalysts. It was observed that by carefully selecting the catalyst and optimizing the reaction conditions, such as lowering the temperature, a decrease in the reaction rate and a corresponding increase in enantioselectivity could be achieved. researchgate.net For instance, employing 1.1 equivalents of 4,7-dihydroindole resulted in a 93% yield with an impressive 99% enantiomeric excess (ee). researchgate.net This one-pot procedure has been effectively utilized for the synthesis of a range of enantiopure 2-(4,7-dihydroindolyl) and, after a subsequent oxidation step, 2-indolyl methanamine derivatives. researchgate.net

Another successful approach involves the enantioselective aza-Friedel-Crafts reaction of indoles and pyrroles, including 4,7-dihydroindole, with α-ketimino esters, catalyzed by a chiral C1-symmetric bis(phosphoric acid). acs.org This reaction has been shown to be highly efficient, providing the corresponding alkylation products in excellent yields and with high enantioselectivity. Specifically, the reaction of 4,7-dihydroindole with an α-ketimino ester yielded the desired product in 98% yield and 90% ee. acs.org This product can be further transformed into an anomalous 2-substituted indole through a two-step process involving the removal of the protecting group and subsequent oxidation. acs.org

These catalytic enantioselective methods represent a powerful tool for the synthesis of valuable chiral building blocks derived from this compound. The resulting optically active products have the potential to be utilized in the synthesis of more complex and biologically active molecules.

Interactive Data Table: Enantioselective Friedel-Crafts Reactions of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | This compound | N-tosyl aldimine | Chiral Phosphoric Acid | 93 | 99 | researchgate.net |

| 2 | This compound | α-ketimino ester | Chiral C1-Symmetric Bis(phosphoric Acid) | 98 | 90 | acs.org |

Advanced Methodologies and Future Research Directions in 4,7 Dihydro 1h Indole Chemistry

Green Chemistry Approaches in 4,7-Dihydro-1H-Indole Synthesis and Derivatization

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. For the synthesis and derivatization of this compound, several green chemistry approaches have shown significant promise.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of indole (B1671886) derivatives has been well-documented, offering advantages such as reduced reaction times and energy savings. nih.govactascientific.com

A notable example is the microwave-assisted dehydrogenative aromatization of a 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one to a hydroxyindole. This process, which can be a precursor step to functionalized indoles, demonstrates significantly reduced reaction times under microwave irradiation compared to conventional heating. actascientific.com For instance, the dehydrohalogenation step in the synthesis of 4-hydroxy indole can be achieved in minutes with focused microwave irradiation. actascientific.com

| Reaction Step | Conventional Heating Time | Microwave Irradiation Time | Power (W) | Temperature (°C) |

| Dehydrohalogenation | Several hours | 2 minutes | 70 | 90 |

| Hydrolysis | Not specified | 2 minutes | 25 | 40 |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for key steps in the formation of a functionalized indole from a dihydroindole precursor. actascientific.com

The efficiency of microwave-assisted protocols not only accelerates the synthesis but also contributes to energy conservation, a key principle of green chemistry. actascientific.com

Catalyst-Free Reaction Systems

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. While many indole syntheses rely on catalysts, certain conditions can promote cyclization without them. Solvent-free Fischer-indole synthesis, for instance, has been achieved using a marine sponge/H3PO4 system as a naturally occurring catalyst, hinting at the potential for catalyst-free approaches under specific conditions. brieflands.com Research into thermal or microwave-assisted cyclizations of appropriately substituted precursors of this compound in the absence of a catalyst represents a promising area for future investigation.

Application of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water and ionic liquids have garnered significant attention in this regard for indole synthesis. rsc.orgresearchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Fischer indole synthesis has been successfully carried out in an aqueous medium using SO3H-functionalized ionic liquids as catalysts. rsc.org This approach allows for easy separation of the indole product by filtration, and the water-soluble catalyst can be recycled. rsc.org

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org They can act as both the solvent and the catalyst in reactions like the Fischer indole synthesis. researchgate.net Novel SO3H-functionalized ionic liquids have been designed and effectively used as catalysts for the one-pot Fischer indole synthesis in water, achieving high yields of various indole derivatives. rsc.org The use of Brønsted acidic ionic liquids can also lead to high yields and regioselectivity in indole synthesis. researchgate.net

The application of these green solvent systems to the synthesis and derivatization of this compound holds significant potential for developing more sustainable chemical processes.

Exploration of Transition Metal-Catalyzed Transformations for this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bohrium.comrsc.org The functionalization of the indole core using transition metals is a well-established field, and these methodologies can be extended to its dihydro counterpart. rsc.orgdntb.gov.ua Various 3d transition metals like manganese, iron, cobalt, nickel, and copper have been effectively used for the regioselective C-H bond functionalization of indoles. dntb.gov.ua

Palladium, rhodium, and iridium catalysts are particularly noteworthy for their ability to direct the functionalization to specific positions of the indole ring, including the less reactive C4 and C7 positions. rsc.orgresearchgate.net This is often achieved through the use of a directing group on the indole nitrogen. rsc.orgresearchgate.net These strategies can be adapted for this compound to introduce a wide range of functional groups at various positions, paving the way for the synthesis of novel derivatives with potentially interesting biological activities.

| Catalyst | Reaction Type | Target Position |

| Palladium (Pd) | Arylation, Alkenylation | C2, C3, C7 |

| Rhodium (Rh) | Alkenylation, Amidation | C7 |

| Iridium (Ir) | Amidation | C7 |

| Copper (Cu) | Halogenation | C7 |

This table summarizes some of the transition metals used for the site-selective functionalization of indoles, which can be explored for this compound. rsc.orgdntb.gov.uarsc.org

Strategies for Undirected C-H Functionalization of Dihydroindole Systems

While directing-group-assisted C-H functionalization is a powerful tool, the development of undirected C-H functionalization methods is a major goal in modern organic synthesis. nih.govacs.org These reactions offer the potential to functionalize C-H bonds without the need for pre-installed directing groups, leading to more atom- and step-economical syntheses. chim.it

The undirected functionalization of arenes and heteroarenes is a challenging but rapidly developing field. nih.gov Strategies often involve the use of highly reactive catalysts that can activate C-H bonds directly. For dihydroindole systems, this approach could enable the selective functionalization of the C-H bonds on both the pyrroline and the cyclohexene (B86901) rings. The inherent differences in the electronic properties of these two rings could be exploited to achieve regioselectivity. Research in this area would likely focus on the use of palladium, rhodium, and ruthenium catalysts, which have shown promise in the undirected C-H functionalization of other heterocyclic systems. rsc.org

Challenges in this area include controlling regioselectivity and overcoming the often harsh reaction conditions required for C-H activation. acs.org However, the potential rewards in terms of synthetic efficiency make this a critical area for future research.

Development of Novel Spectroscopic and Analytical Probes for Dihydroindole Detection and Analysis

The development of sensitive and selective methods for the detection and analysis of dihydroindoles is crucial for both synthetic chemistry and potential biological applications. While standard analytical techniques such as NMR and mass spectrometry are indispensable for structural characterization, there is a growing need for novel probes that can enable rapid and in situ analysis. nih.gov

Optical probes, which exhibit a change in their fluorescence or absorbance properties upon binding to a target molecule, are particularly attractive for their potential use in high-throughput screening and biological imaging. nih.gov An example is an optical probe for indole detection based on an Ehrlich-type reaction, where the probe, made of 4-(dimethylamino)benzaldehyde (DMAB), reacts with indole to produce a colored product. nih.gov

For dihydroindoles, new probes could be designed based on their specific chemical reactivity. For example, the enamine-like reactivity of the pyrroline ring could be exploited for the development of covalent probes. Furthermore, fluorescent probes could be designed to specifically recognize the unique structural features of the this compound scaffold.

In addition to optical probes, advanced analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are essential for the accurate quantification of dihydroindole derivatives. The development of optimized chromatographic methods will be critical for the analysis of complex reaction mixtures and for pharmacokinetic studies of biologically active dihydroindole compounds.

| Analytical Technique | Application |

| NMR Spectroscopy | Structural elucidation |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis |

| HPLC | Separation and quantification |

| UPLC-MS | High-resolution separation and sensitive detection |

| Optical Probes | High-throughput screening and in situ detection |

This table outlines various analytical methods and their applications in the study of dihydroindole derivatives.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity of this compound

While specific computational studies focused exclusively on this compound are not extensively documented, the principles and methodologies from related systems provide a robust framework for predicting its synthesis and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and forecast the outcomes of reactions involving this versatile intermediate.

The synthesis of this compound is typically achieved through the Birch reduction of indole. Computational methods have been instrumental in elucidating the mechanism of the Birch reduction for various aromatic compounds. nih.gov These models can predict the regioselectivity of the reduction by calculating the electron density at different positions of the radical anion intermediate that forms upon addition of a solvated electron. nih.gov Such calculations, from Hückel theory to modern DFT, correctly predict the site of initial protonation, which dictates the final structure of the dihydro product. nih.gov Applying these models to the indole nucleus allows for a predictive understanding of why the 1,4-reduction leading to this compound is favored.

Furthermore, DFT is widely used to study the reactivity of heterocyclic compounds. For indole and its derivatives, DFT calculations help in analyzing Frontier Molecular Orbitals (HOMO-LUMO) to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net This approach can be directly extended to this compound. As an enamine-like system, its reactivity at the C2 position towards electrophiles is a key feature. Computational models can quantify the nucleophilicity of this position and predict the activation barriers for reactions with various electrophiles.

These theoretical investigations can model the entire reaction pathway for the functionalization of this compound and its subsequent oxidative aromatization. By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict reaction feasibility, kinetics, and thermodynamics. This predictive power is crucial for designing novel synthetic routes and optimizing reaction conditions without extensive empirical experimentation. For instance, theoretical studies on the oxidative aromatization of similar dihydro-heterocyclic systems have successfully explained reaction mechanisms and substituent effects, a methodology directly applicable to the final step in syntheses utilizing this compound. mdpi.com

The table below summarizes the potential applications of various computational methods in the study of this compound chemistry.

| Computational Method | Application in this compound Chemistry | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of the Birch reduction mechanism of indole. | Regioselectivity, preferred site of protonation, final dihydroindole structure. |

| Analysis of Frontier Molecular Orbitals (FMOs). | Identification of nucleophilic (C2) and electrophilic sites, prediction of reactivity towards various reagents. | |

| Transition State (TS) Searching. | Calculation of activation energies, determination of reaction kinetics, prediction of reaction rates. | |

| Intrinsic Reaction Coordinate (IRC) Analysis. | Confirmation of transition states connecting reactants and products, mapping of the reaction pathway. | |

| Molecular Dynamics (MD) Simulations | Modeling of solvent effects on reaction pathways. | Understanding the role of solvent in stabilizing intermediates and transition states. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding characteristics. | Characterization of bond strengths and types in intermediates and transition states. |

By leveraging these established computational techniques, researchers can accelerate the development of new synthetic methods involving this compound, moving towards a more predictive and efficient era of chemical synthesis.

Future Perspectives on Enhancing Atom Economy and Synthetic Efficiency in this compound Chemistry

The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired final product. In the context of this compound chemistry, the primary goal is to maximize efficiency in multi-step sequences that use this compound as a strategic intermediate.

Green Oxidizing Agents: The final step in this synthetic strategy is the oxidation of the functionalized dihydroindole back to the aromatic indole. Traditional methods often employ stoichiometric, heavy-metal-based, or hazardous oxidants, which are detrimental to atom economy and the environment. Future efforts will focus on employing greener alternatives. Catalytic amounts of halide salts with terminal oxidants like oxone represent a more sustainable approach. ntu.edu.sgspringernature.com The use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the ultimate oxidant, often in conjunction with a suitable catalyst, is a highly desirable goal as the only byproduct is water. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety when dealing with reactive intermediates, and easier scalability. ucsb.educolab.ws Implementing the synthesis and functionalization of this compound in a flow system could significantly improve efficiency. nih.govresearchgate.net For instance, indole could be reduced in one module of a flow reactor, immediately followed by the introduction of an electrophile in a second module, and finally, passage through a heated module containing a solid-supported oxidizing agent to yield the final product continuously. This would minimize reaction times and the formation of byproducts.

The table below outlines future strategies to improve the green chemistry metrics of syntheses involving this compound.

| Strategy | Objective | Expected Improvement |

| One-Pot Synthesis | Combine functionalization and aromatization steps. | Reduced solvent waste, fewer purification steps, higher overall yield. researchgate.netnih.gov |

| Green Oxidation Catalysis | Replace stoichiometric oxidants with catalytic systems using O₂ or H₂O₂. | Higher atom economy, formation of benign byproducts (e.g., H₂O), reduced environmental impact. researchgate.net |

| Continuous Flow Processing | Implement the reaction sequence in a microreactor or flow system. | Precise control of reaction conditions, reduced reaction times, improved safety and scalability. |

| Solvent Minimization | Use of solvent-free conditions or greener solvents (e.g., 2-MeTHF). | Reduced generation of volatile organic compound (VOC) waste. |

By focusing on these areas, the chemical community can further enhance the utility of this compound as a valuable building block, aligning its application more closely with the principles of green chemistry and sustainable manufacturing.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4,7-dihydro-1H-indole derivatives, and how can purity be optimized?

- Methodology : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with alkynes in PEG-400/DMF solvents under CuI catalysis, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Purity optimization requires monitoring by TLC and confirmation via -NMR, -NMR, and FAB-HRMS for structural validation.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodology : Use a combination of spectroscopic techniques:

- -NMR to confirm proton environments (e.g., dihydroindole protons at δ 5.8–6.2 ppm).

- -NMR for fluorinated derivatives.

- High-resolution mass spectrometry (FAB-HRMS) to verify molecular ions.

- Melting point analysis (e.g., lit. values for related indoles range from 188–190°C) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodology : Follow hazard classifications for eye/skin irritation (e.g., Pictogram "Warning" and H315/H319 codes). Use fume hoods for reactions involving volatile solvents (DMF, PEG-400) and wear nitrile gloves. Stability concerns (e.g., silica gel sensitivity in derivatives like C2-allenylic indole) necessitate inert atmospheres during purification .

Advanced Research Questions

Q. How does regioselectivity in Friedel-Crafts allenylic alkylation of this compound vary with substituents and catalysts?

- Methodology : Catalytic enantioselective reactions using Rh(II) or Pd(0) catalysts can direct alkylation to C2, C3, or C5 positions. For instance, N-methylindole (1n) undergoes C3-allenylic alkylation, while this compound (1w) with MnO oxidation yields C2-allenylic products. Regioselectivity depends on steric and electronic effects of substituents (e.g., electron-donating groups favor C5) .

Q. What strategies mitigate instability in this compound derivatives during oxidative aromatization?

- Methodology : Avoid silica gel chromatography for air/moisture-sensitive compounds (e.g., C2-allenylic indole 6). Use mild oxidants like p-benzoquinone instead of MnO, and prioritize low-temperature crystallizations. Monitor degradation via -NMR for configurational lability .

Q. How can enantioselective synthesis of bis(indolyl)allenylic methanes be achieved using this compound?

- Methodology : Employ chiral Rh(II) catalysts (e.g., Rh(S-PTTL)) for asymmetric C–H insertion. A two-step protocol: (1) alkylation of this compound, (2) oxidative aromatization. Achieve enantiomeric ratios (er) up to 98:2 by optimizing solvent polarity (e.g., toluene/CHCl) and reaction time .

Q. What analytical approaches resolve contradictions in reported yields for this compound syntheses?

- Methodology : Cross-validate data using:

- Reproducibility tests : Vary catalyst loading (e.g., CuI 5–10 mol%) and solvent ratios (PEG-400/DMF).

- Statistical analysis : Compare yields (e.g., 42% in CuAAC vs. 47% in FC alkylation) to identify outliers.

- Byproduct profiling : Use LC-MS to detect side products from competing pathways (e.g., over-oxidation) .

Methodological Considerations

Q. How should researchers design experiments to study the reactivity of this compound in Pd-catalyzed C–H functionalization?

- Methodology :

- Substrate scope : Test halogenated (halobenzyl)pyrroles for intramolecular coupling.

- Catalyst screening : Compare Pd(OAc), PdCl, and ligand systems (e.g., PPh vs. bidentate ligands).

- Reaction monitoring : Use in-situ IR to track carbenoid intermediates .

Q. What steps ensure accurate data interpretation in studies of this compound’s electronic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.